molecular formula C9H14N2O2 B1615459 2,8-Diazaspiro[5.5]undecane-1,7-dione CAS No. 84296-41-3

2,8-Diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B1615459
CAS No.: 84296-41-3
M. Wt: 182.22 g/mol
InChI Key: NBYYWDISYKXXLL-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecane-1,7-dione is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 8 positions and carbonyl groups at the 1 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecane-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with cyclic anhydrides or diketones, leading to the formation of the spiro structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2,8-Diazaspiro[5.5]undecane-1,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[5.5]undecane-1,7-dione is unique due to its specific arrangement of nitrogen and carbonyl groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-9(3-1-5-10-7)4-2-6-11-8(9)13/h1-6H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYWDISYKXXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2=O)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327382
Record name 2,8-Diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84296-41-3
Record name 2,8-Diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[5.5]undecane-1,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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